tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

Description

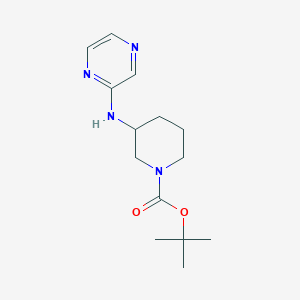

Molecular Formula: C₁₄H₂₂N₄O₂ Molecular Weight: 278.35 g/mol IUPAC Name: tert-Butyl (3S)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate (for the (S)-enantiomer) Structural Features:

- A piperidine ring substituted at the 3-position with a pyrazin-2-ylamino group.

- A tert-butyl carbamate group at the 1-position of the piperidine ring.

Synthesis:

The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination, reacting pyrazine-2-amine with tert-butyl piperidine precursors . Reaction optimization focuses on yield enhancement and stereochemical control for enantiomeric forms .

Properties

IUPAC Name |

tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMTEKBJKYFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrazine-2-amine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.

Industry: It is used in the development of new chemical entities and drug candidates.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical processes within the bacterial cells . The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt the synthesis of key cellular components, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate with structurally related compounds is provided below, focusing on structural variations, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Stereochemistry : The (S)-enantiomer (target compound) and (R)-enantiomer exhibit divergent biological effects due to chiral recognition in enzyme binding .

Substitution Position : C3-substituted piperidines (target compound) generally show higher activity than C4 analogs, likely due to optimal spatial arrangement for target engagement .

Heterocycle Variations :

- Pyrazine : Enhances hydrogen-bonding capacity and aromatic interactions, crucial for anti-cancer activity .

- Pyridine/Pyrazole : Alters electronic properties and target specificity (e.g., neuroprotection with pyridine , kinase inhibition with pyrazole ).

Functional Groups :

- Halogenation (e.g., bromine, iodine) : Enables cross-coupling reactions for derivatization or radiolabeling .

- Methylation : Improves metabolic stability and lipophilicity .

Biological Activity

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- CAS Number : 1421047-07-5

The structure features a piperidine ring substituted with a tert-butyl group and a pyrazin-2-ylamino moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including those similar to this compound. For instance, compounds with pyrazine rings have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 8 | 2 | Standard strain |

| Compound 9 | 4 | Resistant strain |

| This compound | TBD | TBD |

The mechanism of action for compounds like this compound often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the piperidine moiety is thought to enhance binding affinity to target enzymes, thereby increasing potency.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain derivatives exhibit selective toxicity towards M. tuberculosis while remaining non-toxic to human cell lines (IC50 > 50 µg/mL) . This selectivity is crucial for developing therapeutic agents that minimize side effects.

Case Study: Antitubercular Activity

A study conducted on various piperidinothiosemicarbazone derivatives indicated that structural modifications significantly affect biological activity. For example, replacing the pyridine ring with a pyrazine ring was generally found to reduce antimycobacterial activity, except in specific cases where the piperidine substituent retained higher potency .

Research Findings on Selectivity and Efficacy

Research has demonstrated that specific structural features of compounds can lead to enhanced selectivity against M. tuberculosis. Compounds exhibiting a piperidine structure were more effective compared to their pyrrolidine or morpholine counterparts .

Table 2: Comparative Efficacy of Piperidine Derivatives

| Derivative Type | MIC (Standard Strain) | MIC (Resistant Strain) |

|---|---|---|

| Piperidine | 2 µg/mL | 0.5 µg/mL |

| Pyrrolidine | Higher than Piperidine | Higher than Piperidine |

| Morpholine | Significantly lower | Significantly lower |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.